(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone
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Overview
Description
(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone: is a complex organic compound characterized by its unique structural components, including a benzofuran ring, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the fluoro and methyl groups. The piperidine ring is then synthesized and attached to the benzofuran core. Finally, the imidazole moiety is introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Organochlorine compounds: Organic compounds containing chlorine, with diverse applications and properties.
Uniqueness
What sets (7-Fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone apart is its unique combination of structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(7-fluoro-3-methyl-1-benzofuran-2-yl)-[2-(2-imidazol-1-ylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-16-6-4-7-17(21)19(16)26-18(14)20(25)24-10-3-2-5-15(24)8-11-23-12-9-22-13-23/h4,6-7,9,12-13,15H,2-3,5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJLPWWUVXRRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)N3CCCCC3CCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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